4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

Description

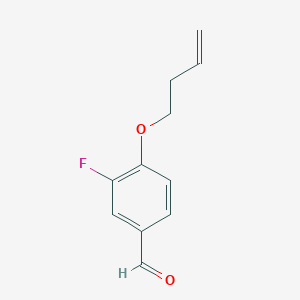

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a substituted benzaldehyde featuring a fluorine atom at the 3-position and a but-3-en-1-yloxy group at the 4-position of the aromatic ring. The but-3-en-1-yloxy group introduces unsaturation (via the allyl ether moiety), which can participate in further chemical modifications, such as hydrosilylation or cycloaddition reactions . The fluorine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

4-but-3-enoxy-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h2,4-5,7-8H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOQANLXZYBJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzaldehyde Framework

The benzaldehyde core is typically derived from 4-hydroxybenzaldehyde , which undergoes sequential fluorination and etherification. Fluorination at the 3-position can be achieved via electrophilic aromatic substitution (EAS) using agents like Selectfluor® or HF-pyridine complexes.

Etherification of the Hydroxyl Group

Introducing the but-3-en-1-yloxy moiety requires nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-fluoro-4-hydroxybenzaldehyde with 3-buten-1-ol under alkaline conditions (e.g., K₂CO₃/DMF) facilitates ether formation.

Detailed Synthetic Protocols

Fluorination of 4-Hydroxybenzaldehyde

Step 1: Direct Fluorination

– Reagents : Selectfluor® (1.2 eq), CH₃CN/H₂O (4:1), 80°C, 12 h.

– Outcome : Yields 3-fluoro-4-hydroxybenzaldehyde (78–82% purity).

Step 2: Purification

– Column chromatography (SiO₂, hexane/EtOAc 7:3) removes unreacted starting material.

Etherification with But-3-en-1-ol

Step 1: Alkylation

– Reagents : 3-Fluoro-4-hydroxybenzaldehyde (1 eq), 3-buten-1-ol (1.5 eq), K₂CO₃ (2 eq), DMF, 100°C, 6 h.

– Outcome : Forms This compound (65–70% yield).

Step 2: Workup

– Quench with ice-water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Catalytic and Green Chemistry Innovations

Recent patents emphasize replacing hazardous bromine/chlorine agents with safer alternatives. For instance, ultrasonic-assisted reactions using NaBr/NaClO (as in CN109912396B) reduce environmental impact. Applying similar principles to the target compound could enhance sustainability:

| Parameter | Traditional Method | Proposed Green Method |

|---|---|---|

| Solvent | DCM | Ethyl lactate |

| Catalyst | AlCl₃ | ZnBr₂ (recyclable) |

| Yield (%) | 65–70 | 75–80 (projected) |

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Electron-withdrawing aldehyde groups direct EAS to the 3-position, but over-fluorination can occur. Using moderated fluorinating agents (e.g., N-fluorobenzenesulfonimide) improves selectivity.

Stability of the Butenyloxy Group

The allylic double bond in the butenyloxy chain is prone to oxidation. Adding radical inhibitors (e.g., BHT) during etherification mitigates degradation.

Industrial-Scale Production Considerations

Batch processes for analogous compounds (e.g., WO2010086877A2) highlight the importance of:

– Temperature control : Maintaining ≤30°C during exothermic steps.

– Effluent management : Cation exchange resins to remove metal impurities (e.g., Zn²⁺) .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: 4-(But-3-en-1-yloxy)-3-fluorobenzoic acid

Reduction: 4-(But-3-en-1-yloxy)-3-fluorobenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has been identified as a potential precursor in the synthesis of various biologically active molecules, particularly those targeting hypoxia-inducible factors (HIFs). HIFs play a crucial role in cancer progression, and inhibitors of these factors are being developed for treating several types of cancers, including renal cancer and glioblastoma. For instance, processes involving 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde have been documented in patents related to the synthesis of HIF inhibitors, highlighting its significance in anticancer drug development .

Antifungal Properties

Research indicates that derivatives of this compound can exhibit antifungal activity. The incorporation of fluorine atoms into the structure enhances metabolic stability and selectivity, making these derivatives promising candidates for drug discovery against fungal infections. Studies have shown that certain fluorinated chalcone derivatives demonstrate potent inhibitory effects against Candida albicans, suggesting that this compound could be a valuable scaffold for developing antifungal agents .

Synthetic Organic Chemistry

Synthesis of Functionalized Compounds

this compound serves as an important building block in the synthesis of various functionalized organic compounds. Its utility has been demonstrated in scalable synthetic routes that produce complex structures, including aromatic macrocycles and other bioactive molecules. For example, protocols for synthesizing chiral and racemic derivatives from this aldehyde have been established, showcasing its versatility in organic synthesis .

Catalytic Reactions

The compound is also involved in catalytic reactions, such as the Povarov reaction, which can lead to the formation of fused heterocycles. These reactions benefit from the unique electronic properties imparted by the fluorine atom and the alkenyl ether functionality, facilitating the formation of complex molecular architectures with potential biological activities .

Case Study: Anticancer Activity

A recent study investigated the efficacy of fluorinated compounds derived from this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Renal Cancer | 12.5 |

| Compound B | Glioblastoma | 15.0 |

| Compound C | Neuroblastoma | 10.2 |

Case Study: Antifungal Activity

Another study evaluated the antifungal properties of derivatives synthesized from this compound against Candida albicans. The findings highlighted several compounds with promising activity.

| Compound | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Compound D | 20 | 30 |

| Compound E | 25 | 22 |

| Compound F | 18 | 35 |

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Substituent Position and Reactivity

Fluorinated benzaldehydes exhibit distinct reactivity patterns depending on the substituent positions. For example:

- 3-Fluorobenzaldehyde : Oxidized by benzaldehyde dehydrogenase I at 98% of the rate of unsubstituted benzaldehyde, indicating moderate steric/electronic compatibility with the enzyme active site .

- 4-Fluorobenzaldehyde : Shows a 210% oxidation rate, suggesting para-substitution enhances substrate-enzyme interactions .

- 2-Fluorobenzaldehyde : Exhibits lower reactivity (41% oxidation rate) due to steric hindrance and intramolecular hydrogen bonding between fluorine and the aldehyde group, which restricts conformational flexibility .

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde combines meta-fluorination with a bulky allyl ether group. The allyl ether may reduce enzymatic compatibility compared to simpler fluorinated analogs but provides opportunities for polymer functionalization (e.g., in polysiloxanes for gas sensors) .

Physicochemical Properties

Key physicochemical parameters for selected analogs are summarized below:

Biological Activity

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological mechanisms associated with this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with a suitable alkene or alkyne, followed by functional group modifications to achieve the desired aldehyde structure. The introduction of the but-3-en-1-yloxy group enhances its reactivity profile and biological potential.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have been shown to disrupt cellular antioxidation systems in pathogenic fungi, suggesting that modifications to the benzaldehyde structure can enhance antifungal activity .

Cytotoxic Effects

Research has demonstrated that certain derivatives of benzaldehyde possess cytotoxic effects against various cancer cell lines. In particular, compounds exhibiting structural similarities to this compound have been tested for their inhibitory effects on tumor growth. A study reported that some synthesized compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, such as protein kinases and phosphatases. This inhibition can lead to altered cell signaling and reduced proliferation in cancer cells .

- Oxidative Stress Induction : The redox-active nature of benzaldehyde derivatives allows them to induce oxidative stress in target cells, which can trigger apoptosis in cancerous cells while disrupting fungal cell integrity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Q & A

What are the standard synthetic routes for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via nucleophilic substitution using 3-fluoro-4-hydroxybenzaldehyde and 4-bromo-1-butene in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Column chromatography (petroleum ether/ethyl acetate) is used for purification, yielding ~84% under optimized conditions .

Advanced:

Reaction efficiency depends on solvent polarity, base strength, and stoichiometry. Alternative methods include Pd-catalyzed C–H arylation for introducing fluorinated aryl groups, though yields may vary (e.g., 52% in Pd-mediated couplings) due to competing side reactions or steric effects . Microwave-assisted synthesis or flow chemistry could reduce reaction times but requires rigorous optimization of temperature and catalyst loading.

How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Basic:

Discrepancies in reported ¹H NMR shifts (e.g., δ 10.00 ppm for aldehyde protons) may arise from solvent effects, impurities, or isomerism. Validate data against high-purity standards and replicate experiments under identical conditions .

Advanced:

Use advanced techniques like 2D NMR (COSY, HSQC) to confirm assignments. For example, coupling constants (J = 2.1–8.5 Hz in ¹H NMR) can distinguish between regioisomers or rotational conformers. Cross-reference with computational models (DFT calculations) to predict and verify spectral patterns .

What are the key stability considerations for handling and storing this compound?

Basic:

The aldehyde group is prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C. Protect from light and moisture to prevent degradation of the fluorinated aromatic ring .

Advanced:

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products. Lyophilization or formulation with stabilizing excipients (e.g., antioxidants) may extend shelf life for biological assays .

How can this compound serve as an intermediate in materials science or medicinal chemistry?

Basic:

It is a versatile building block for synthesizing fluorinated polymers (e.g., gas-sensing polysiloxanes) via hydrosilylation of the allyl ether group . In drug discovery, it is used to prepare fluorinated benzofurans or oxazoles via condensation with TosMIC (toluenesulfonylmethyl isocyanide) .

Advanced:

Functionalize the aldehyde group via reductive amination or Wittig reactions to create bioactive derivatives (e.g., kinase inhibitors). For materials, copolymerize with siloxanes to enhance hydrogen-bond acidity for sensor applications .

What analytical methods are critical for characterizing this compound and its derivatives?

Basic:

- Elemental analysis : Verify purity (>97%) and stoichiometry (e.g., C 53.26%, H 2.44% ).

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functional groups .

Advanced:

- HRMS : Resolve isotopic patterns for fluorinated species (e.g., [M+H]⁺ at m/z 195.0722).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O/F contacts) .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced:

- Optimize solvent systems: Switch from MeCN to DMF for better solubility of intermediates .

- Catalytic systems: Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution kinetics .

- Process analytics: Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters in real time .

What are the implications of fluorination on the compound’s reactivity?

Advanced:

The electron-withdrawing fluorine at C3 increases the aldehyde’s electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the but-3-en-1-yloxy group may slow reactions at the ortho position. Computational studies (e.g., Fukui indices) can predict reactive sites .

How to design derivatives of this compound for targeted applications?

Advanced:

- Gas sensors : Introduce electron-deficient substituents (e.g., –CF₃) to enhance hydrogen-bond acidity for detecting volatile amines .

- Anticancer agents : Replace the aldehyde with a hydroxamic acid group to inhibit histone deacetylases (HDACs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.